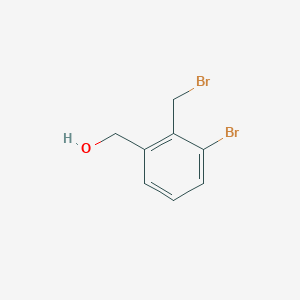

(3-Bromo-2-(bromomethyl)phenyl)methanol

Description

Significance of Aryl Halides and Benzylic Functional Groups in Modern Organic Chemistry

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are crucial intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials. iitk.ac.infiveable.meanylearn.ai Their importance lies in their ability to participate in a variety of powerful cross-coupling reactions, such as the Suzuki and Heck reactions, which are pivotal for the formation of new carbon-carbon bonds. fiveable.me The presence of a halogen on the aromatic ring also allows for other transformations like nucleophilic aromatic substitution, especially when the ring is activated by electron-withdrawing groups. libretexts.orgfiveable.me

Benzylic functional groups, which consist of a functional group attached to a carbon atom that is directly bonded to an aromatic ring, are also of great significance. curlyarrows.comfiveable.me The benzylic position is particularly reactive due to the ability of the adjacent aromatic ring to stabilize intermediates like carbocations, carbanions, and radicals through resonance. curlyarrows.com This enhanced reactivity makes benzylic halides excellent substrates for nucleophilic substitution reactions and the formation of organometallic reagents. The benzyl (B1604629) group is also widely used as a protecting group for alcohols and amines in complex multi-step syntheses. wikipedia.org

Structural Characteristics and Chemical Importance of (3-Bromo-2-(bromomethyl)phenyl)methanol as a Multifunctional Building Block

This compound is a unique molecule that incorporates three distinct and valuable functional groups: an aryl bromide, a benzylic bromide, and a benzylic alcohol. This trifunctional nature makes it a highly versatile building block in organic synthesis. The aryl bromide can participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the phenyl ring.

The benzylic bromide is a reactive site for nucleophilic substitution, enabling the attachment of a wide variety of nucleophiles. The benzylic alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be used to form ethers or esters. The strategic placement of these functional groups allows for selective and sequential reactions, providing a pathway to complex molecular architectures that would be difficult to access through other means.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₈Br₂O |

| Molecular Weight | 297.96 g/mol |

| IUPAC Name | This compound |

| CAS Number | 188813-28-7 |

Overview of Research Trajectories and Academic Objectives for the Chemical Compound

Research involving this compound and related structures is primarily focused on its application as a key intermediate in the synthesis of novel organic compounds. Academic objectives often revolve around the development of new synthetic methodologies that can exploit the differential reactivity of its functional groups. For instance, chemists are exploring selective transformations where one functional group reacts while the others remain intact, allowing for a stepwise construction of complex molecules.

A significant area of interest is its use in the synthesis of heterocyclic compounds and polycyclic aromatic systems. The ortho-positioning of the bromomethyl and methanol (B129727) groups provides a template for the formation of fused ring systems through intramolecular cyclization reactions. Furthermore, this compound serves as a valuable starting material for creating libraries of related molecules for screening in drug discovery and materials science. The ability to systematically modify each of the three functional groups allows for the generation of a diverse set of derivatives with potentially interesting biological or physical properties.

Nucleophilic Substitution Reactions at Benzylic Bromide Centers

Benzylic halides are known to be highly reactive towards nucleophilic substitution because the benzene (B151609) ring can stabilize both the transition states of S_N2 reactions and the carbocation intermediates of S_N1 reactions. brainly.comchemistrysteps.com The specific pathway, S_N1 or S_N2, is influenced by the reaction conditions, including the solvent, the nucleophile, and the substrate's structure. brainly.comstudy.com

S_N1 and S_N2 Reactivity Profiles and Kinetic Investigations

Primary benzylic halides like this compound can undergo substitution via either S_N1 or S_N2 mechanisms. brainly.comucalgary.ca The S_N2 pathway is favored by strong nucleophiles in polar aprotic solvents, involving a backside attack on the electrophilic benzylic carbon. scispace.com Conversely, the S_N1 pathway is favored in polar protic solvents with weak nucleophiles, proceeding through a resonance-stabilized benzylic carbocation. study.comquora.com

The formation of the benzyl carbocation is the rate-limiting step in an S_N1 reaction. quora.com This carbocation is significantly stabilized by the delocalization of the positive charge into the adjacent π-system of the benzene ring. chemistrysteps.comspcmc.ac.in Although this compound is a primary bromide, the substantial resonance stabilization of the potential carbocation intermediate makes the S_N1 pathway competitive with the S_N2 pathway, a characteristic feature of benzylic systems. brainly.comquora.com

Kinetic studies on substituted benzyl bromides often utilize Hammett plots to quantify the electronic effects of substituents on reaction rates. Electron-donating groups generally accelerate S_N1 reactions by stabilizing the carbocation intermediate, while electron-withdrawing groups slow them down. researchgate.net For S_N2 reactions, the electronic effects are less pronounced, but electron-withdrawing groups can slightly increase the rate by making the benzylic carbon more electrophilic.

| Reaction Type | Favored By | Intermediate/Transition State | Key Feature for Benzyl Systems |

| S_N1 | Weak nucleophiles, polar protic solvents | Resonance-stabilized carbocation | High stability of the benzyl cation allows this pathway for a primary halide. chemistrysteps.comquora.com |

| S_N2 | Strong nucleophiles, polar aprotic solvents | Pentacoordinate transition state | Accessible primary carbon center facilitates backside attack. brainly.comucalgary.ca |

Stereochemical Outcomes and Diastereoselective Control in Substitution Processes

For a prochiral substrate like this compound, the stereochemical outcome of a substitution reaction depends on the mechanism. An S_N2 reaction, proceeding via a backside attack, would result in the inversion of configuration if the benzylic carbon were a stereocenter. In this specific molecule, the benzylic carbon is not a stereocenter. However, if a reaction were to introduce a chiral center, the S_N2 mechanism would predictably lead to a single enantiomer.

In contrast, a pure S_N1 reaction would lead to a racemic mixture. The planar, achiral carbocation intermediate can be attacked by the nucleophile from either face with equal probability. spcmc.ac.in Any deviation from a 50:50 mixture of enantiomers would suggest a degree of S_N2 character or ion-pairing effects that shield one face of the carbocation. Diastereoselective control could be achieved if the incoming nucleophile is chiral or if one of the existing substituents, such as the hydroxymethyl group, directs the approach of the nucleophile through steric hindrance or hydrogen bonding.

Influence of Adjacent Aryl Bromine and Hydroxymethyl Substituents on Benzylic Reactivity

The substituents on the benzene ring significantly modulate the reactivity of the benzylic bromide.

Radical Pathways Involving Benzylic and Aryl Bromine Moieties

The C-Br bonds in this compound can undergo homolytic cleavage to form radical intermediates, particularly under thermal or photochemical conditions. pressbooks.pubwikipedia.org The benzylic C-H bonds are also susceptible to radical abstraction due to the stability of the resulting benzylic radical. libretexts.org

Formation and Stabilization of Benzylic Radicals

Benzylic radicals are readily formed because they are significantly stabilized by resonance. chemistrysteps.commasterorganicchemistry.com The unpaired electron in the p-orbital of the benzylic carbon can delocalize into the π-system of the aromatic ring, spreading the radical character over five carbon atoms. libretexts.org This resonance stabilization lowers the bond dissociation energy (BDE) of benzylic C-H and C-Br bonds, making them more susceptible to homolysis than their non-benzylic counterparts. libretexts.orgmasterorganicchemistry.com

| Radical Type | Relative Stability | Reason for Stability |

| Benzylic | High | Resonance delocalization of the unpaired electron into the benzene ring. libretexts.org |

| Tertiary Alkyl | Medium-High | Hyperconjugation |

| Secondary Alkyl | Medium | Hyperconjugation |

| Primary Alkyl | Low | Minimal hyperconjugation |

Homolytic Cleavage and Radical Chain Propagation Mechanisms

Radical reactions involving benzyl bromides typically proceed via a chain mechanism consisting of initiation, propagation, and termination steps. ucalgary.ca

Initiation: The reaction is initiated by the homolytic cleavage of a weak bond to form radicals. This can be achieved by applying heat or UV light to a radical initiator (like AIBN) or directly to the benzyl bromide, causing the C-Br bond to break homolytically. ucalgary.cachemistrysteps.com Alternatively, a bromine radical can be generated, which then abstracts a benzylic hydrogen to form the benzylic radical. researchgate.net

Propagation: This is a two-step cycle where a radical reacts to form a new bond and another radical, which continues the chain. ucalgary.ca

Step 2a: A radical (e.g., a bromine radical) abstracts a hydrogen atom from the benzylic position to form HBr and a resonance-stabilized benzylic radical.

Step 2b: The benzylic radical then reacts with a molecule like Br₂, abstracting a bromine atom to form the benzyl bromide product and a new bromine radical, which can start the cycle again. ucalgary.ca

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. ucalgary.ca

These radical pathways are fundamental in reactions like benzylic bromination using N-Bromosuccinimide (NBS), where a low concentration of bromine and bromine radicals is maintained throughout the reaction. chemistrysteps.comlibretexts.org

Chemical Reactivity and Mechanistic Aspects of this compound

Structure

3D Structure

Properties

IUPAC Name |

[3-bromo-2-(bromomethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3,11H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTAXXCJWUXZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CBr)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Computational Characterization of 3 Bromo 2 Bromomethyl Phenyl Methanol

Elucidation of Molecular and Crystal Structure through X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the solid state. Furthermore, it elucidates the supramolecular assembly, detailing intermolecular interactions such as hydrogen bonding and halogen bonding, which dictate the crystal packing.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of compounds in solution. High-resolution 1H and 13C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, while two-dimensional (2D) NMR techniques like COSY and HSQC establish connectivity between atoms.

A full NMR analysis of (3-Bromo-2-(bromomethyl)phenyl)methanol would confirm the connectivity and substitution pattern. Although specific, experimentally-derived spectral data for this compound are not widely published, the expected features can be predicted based on its structure.

Expected ¹H NMR Features:

Aromatic Protons: The three protons on the substituted benzene (B151609) ring would appear in the aromatic region (typically 6.5-8.0 ppm), with their chemical shifts and coupling patterns being highly dependent on the electronic effects of the three different substituents.

Hydroxymethyl Protons (-CH₂OH): A singlet or doublet corresponding to the two benzylic protons of the methanol (B129727) group, with its chemical shift influenced by the adjacent aromatic ring. The hydroxyl proton (-OH) would appear as a broad or sharp singlet, the position of which is concentration and solvent dependent.

Bromomethyl Protons (-CH₂Br): A singlet corresponding to the two protons of the bromomethyl group, typically found in a region characteristic of benzylic halides.

Expected ¹³C NMR Features:

Aromatic Carbons: Six distinct signals would be expected for the benzene ring carbons, with two quaternary carbons bonded to the substituents and one to the bromine atom, and three methine carbons.

Aliphatic Carbons: Two signals corresponding to the carbons of the -CH₂OH and -CH₂Br groups. The chemical shifts would be characteristic of a benzylic alcohol and a benzylic bromide. docbrown.info

The following tables detail the expected, but not experimentally confirmed, NMR assignments for the compound.

Table 1: Predicted ¹H NMR Spectral Assignments for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H | ~7.0 - 7.8 | Multiplet (m) | 3H |

| Methylene (B1212753) (-CH₂OH) | ~4.5 - 4.9 | Singlet (s) | 2H |

| Methylene (-CH₂Br) | ~4.6 - 5.0 | Singlet (s) | 2H |

Table 2: Predicted ¹³C NMR Spectral Assignments for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Br | ~120 - 125 |

| Aromatic C-CH₂ | ~135 - 145 |

| Aromatic C-H | ~125 - 135 |

| Methylene C (-CH₂OH) | ~60 - 65 |

Note: The chemical shift values are estimates based on analogous structures and are solvent-dependent. Specific 2D NMR experiments like HSQC would be required to make unambiguous assignments.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (e.g., stretching, bending).

For this compound, FTIR and Raman spectra would provide complementary information confirming the presence of its key functional groups. The O-H stretch of the alcohol group is typically a strong, broad band in the FTIR spectrum. The C-H stretches for both the aromatic ring and the aliphatic methylene groups, as well as the C-C stretching vibrations within the aromatic ring, would also be observable. The C-Br stretching vibrations would appear in the fingerprint region at lower wavenumbers. While specific experimental spectra for this compound are not available in the surveyed literature, the expected absorption regions are well-established. nih.gov

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂) | C-H Stretch | 2850 - 3000 |

| Aromatic C=C | C=C Stretch | 1400 - 1600 |

| Alcohol C-O | C-O Stretch | 1000 - 1260 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, confirm its molecular formula through high-resolution mass spectrometry (HRMS), and deduce its structure by analyzing fragmentation patterns.

The molecular formula of this compound is C₈H₈Br₂O. A key feature in its mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion would appear as a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways initiated by the loss of the most labile groups. Likely fragmentation patterns include:

Loss of a bromine radical (•Br): A common fragmentation for bromo-compounds, leading to a significant peak at [M-79]⁺ and [M-81]⁺. docbrown.info

Loss of the bromomethyl radical (•CH₂Br): Cleavage of the C-C bond between the ring and the bromomethyl group.

Loss of water (H₂O): A typical fragmentation for alcohols.

Benzylic cleavage: Loss of the •CH₂OH radical.

Analysis of these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods.

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become a vital complement to experimental work. DFT allows for the modeling of molecular properties, including geometry, vibrational frequencies, and electronic characteristics, providing insights that can be difficult to obtain experimentally. docbrown.info

A primary application of DFT is to determine the lowest energy conformation of a molecule. For this compound, the presence of two flexible side chains (-CH₂OH and -CH₂Br) means that multiple conformers (rotamers) exist. A computational study would involve a systematic exploration of the potential energy surface by rotating the C-C and C-O bonds of the side chains to identify the global minimum energy structure. This optimized geometry provides theoretical bond lengths and angles that can be compared with experimental X-ray data, if available.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is expected to have significant electron density on the electron-rich aromatic ring and the oxygen atom.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is likely distributed over the aromatic ring and the antibonding orbitals of the C-Br bonds, indicating sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability. A smaller gap suggests higher reactivity. bldpharm.com This analysis also helps in predicting the electronic transitions that would be observed in a UV-Visible spectrum. Although specific DFT studies on this compound are not documented in the searched literature, these computational methods provide a powerful theoretical framework for predicting its structure and reactivity.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

The molecular electrostatic potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is crucial for predicting and understanding the reactive behavior of a compound by identifying electron-rich and electron-deficient regions.

For this compound, an MEP map would be generated through quantum chemical calculations, likely employing density functional theory (DFT). The map would display a color gradient superimposed on the molecule's electron density surface. Regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in shades of blue, represent electron-deficient areas prone to nucleophilic attack.

In the case of this compound, the MEP map is expected to highlight the following reactive sites:

Negative Potential: The oxygen atom of the hydroxyl group (-CH₂OH) would exhibit a region of high electron density, making it a primary site for electrophilic interaction and hydrogen bonding. The bromine atoms, with their lone pairs of electrons, would also contribute to regions of negative potential.

Positive Potential: The hydrogen atom of the hydroxyl group would show a significant positive potential, indicating its acidic nature and susceptibility to deprotonation. The carbon atoms of the bromomethyl (-CH₂Br) and hydroxymethyl (-CH₂OH) groups would also exhibit some degree of positive potential due to the electron-withdrawing effects of the adjacent bromine and oxygen atoms, respectively, making them susceptible to nucleophilic attack.

The aromatic ring itself would display a complex potential distribution due to the competing electron-withdrawing effects of the bromine and bromomethyl substituents and the influence of the hydroxyl group.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are instrumental in predicting and interpreting spectroscopic data. These predictions, when compared with experimental spectra, provide a powerful means of structural confirmation and detailed electronic and vibrational analysis.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

Theoretical calculations of NMR chemical shifts for this compound would be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with a DFT functional. The calculated isotropic shielding values are then converted into chemical shifts (δ) relative to a standard, typically tetramethylsilane (B1202638) (TMS).

While specific computationally predicted data for this compound is not available, a table of expected ¹H and ¹³C NMR chemical shifts based on general principles and known substituent effects is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.2 - 7.6 | 125 - 140 |

| -CH₂OH (H) | ~4.7 | ~63 |

| -CH₂Br (H) | ~4.5 | ~33 |

| -OH (H) | Variable (depends on solvent and concentration) | - |

Note: These are estimated values and can vary based on the specific computational method, basis set, and solvent model used.

Vibrational Frequencies:

Computational vibrational analysis predicts the frequencies and intensities of the fundamental vibrational modes of a molecule. These can be correlated with experimental infrared (IR) and Raman spectra. The calculations are typically performed at the same level of theory as the geometry optimization.

For this compound, the calculated vibrational spectrum would be expected to show characteristic frequencies corresponding to its functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (hydroxyl) | 1000 - 1260 |

| C-Br stretch | 500 - 690 |

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry provides profound insights into reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states.

For this compound, several reaction pathways could be investigated computationally. A common reaction for this type of compound is nucleophilic substitution at the benzylic carbon of the bromomethyl group.

Example: Sₙ2 Reaction with a Nucleophile (e.g., OH⁻)

A computational study of the Sₙ2 reaction of this compound with a nucleophile like hydroxide (B78521) would involve:

Geometry Optimization: The structures of the reactant complex (the molecule and the approaching nucleophile), the transition state, and the product complex would be optimized.

Transition State Search: A transition state search algorithm would be used to locate the first-order saddle point on the potential energy surface that connects the reactants and products.

Frequency Analysis: Vibrational frequency calculations would be performed on all optimized structures. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The activation energy provides a quantitative measure of the kinetic barrier of the reaction, while the reaction energy indicates its thermodynamic favorability. Such an analysis would reveal the feasibility of the proposed reaction pathway and provide a detailed understanding of the mechanism at a molecular level. However, specific energetic data from such studies on this compound is not currently available in the public domain.

Applications of 3 Bromo 2 Bromomethyl Phenyl Methanol in Chemical Synthesis and Materials Science

A Gateway to Complex Organic Architectures

The inherent reactivity of (3-Bromo-2-(bromomethyl)phenyl)methanol makes it an ideal starting point for the synthesis of elaborate organic structures. The differential reactivity of its functional groups—the hydroxyl group, the benzylic bromide, and the aryl bromide—can be selectively addressed to build up molecular complexity in a controlled manner.

A Scaffold for Dendrimeric and Macrocyclic Systems

The bifunctional nature of the bromomethyl and hydroxymethyl groups on the same aromatic ring makes this compound a prime candidate for the construction of dendrimers and macrocycles. Dendrimers, with their highly branched, tree-like structures, and macrocycles, large ring-shaped molecules, are of significant interest for applications in drug delivery, catalysis, and molecular recognition.

While specific examples of dendrimer synthesis originating directly from this compound are not extensively documented in publicly available literature, its structural motifs are analogous to those used in established dendrimer synthesis strategies. The hydroxymethyl group can be used as a handle for attachment to a core molecule or for further functionalization, while the bromomethyl group provides a reactive site for branching. For instance, reaction with a multifunctional core molecule could lead to the first generation of a dendrimer, with the bromo group available for subsequent reactions to build higher generations.

In the realm of macrocycles, the dual reactivity of this compound is particularly advantageous. Intramolecular reactions or intermolecular condensation reactions with other complementary difunctional monomers can lead to the formation of large ring structures. For example, the reaction of this compound under high-dilution conditions with a suitable base could, in principle, lead to self-condensation products, including macrocyclic ethers. More controlled strategies would involve its reaction with other building blocks to form precisely defined macrocyclic architectures. A related compound, a bromomethyl macrocycle, has been synthesized and utilized in the formation of mechanically interlocked molecules like rotaxanes, highlighting the utility of such bromo-functionalized cyclic structures. nih.gov

Building Block for Polyfunctionalized Aromatic Compounds and Natural Product Analogs

The controlled, stepwise functionalization of this compound allows for the synthesis of a wide array of polyfunctionalized aromatic compounds. The aryl bromide is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of diverse substituents onto the aromatic ring, leading to highly decorated and functionally rich molecules.

The bromomethyl group can be readily converted into other functional groups, such as aldehydes, nitriles, or amines, further expanding the synthetic possibilities. This versatility makes it a valuable precursor for creating libraries of compounds for screening in drug discovery and materials science.

Furthermore, the structural motifs present in this compound can be found in or used to construct analogs of natural products. Many biologically active natural products contain substituted aromatic rings. The ability to selectively modify the different positions of this starting material allows for the systematic synthesis of analogs of these natural products, which is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. For instance, the synthesis of various bromophenols, which are found in marine organisms and exhibit a range of biological activities, often involves the use of brominated aromatic precursors. nih.gov

Crafting Advanced Functional Materials

The unique chemical handles of this compound also position it as a key ingredient in the design and synthesis of advanced functional materials with tailored properties.

Precursors for Polymer Synthesis and Modification

In the field of polymer chemistry, this compound can serve multiple roles. Its di-functionality allows it to act as a monomer in polycondensation reactions. For example, polymerization with a dicarboxylic acid or a diol could lead to the formation of polyesters or polyethers, respectively. The presence of the bromine atoms in the resulting polymer backbone or as pendant groups offers opportunities for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

The bromomethyl group is a particularly useful handle for initiating "living" polymerization techniques, such as atom transfer radical polymerization (ATRP). This would allow for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. The resulting polymers, bearing a bromine atom on the phenyl ring, could then be further functionalized to introduce specific properties, such as fluorescence, conductivity, or biocompatibility.

Exploration in Optoelectronic or Supramolecular Materials Development

The development of organic materials for electronic and optoelectronic applications is a rapidly growing field. While direct applications of this compound in this area are not yet widely reported, its potential is significant. The aromatic core and the potential for extensive conjugation through reactions at the bromo- and bromomethyl positions make it a candidate for the synthesis of organic semiconductors, light-emitting materials, and components of photovoltaic devices. The bromine atoms can be used to introduce electron-withdrawing or electron-donating groups, which is a key strategy for tuning the electronic properties of organic materials.

In supramolecular chemistry, the hydroxymethyl group can participate in hydrogen bonding, a key interaction for the self-assembly of molecules into larger, ordered structures. The aromatic ring can engage in π-π stacking interactions. By strategically modifying the bromo- and bromomethyl groups, it is possible to design molecules that self-assemble into complex and functional supramolecular architectures, such as gels, liquid crystals, or porous frameworks.

Forging New Synthetic Pathways

The distinct reactivity of the three functional groups in this compound provides a platform for the development of novel synthetic methodologies. The ability to selectively react one site while leaving the others intact is a cornerstone of modern synthetic strategy.

Chemists can exploit the differential reactivity of the C(sp2)-Br, C(sp3)-Br, and C-OH bonds to design novel tandem or one-pot reactions. For example, a reaction sequence could involve an initial nucleophilic substitution at the more reactive bromomethyl group, followed by a transition-metal-catalyzed cross-coupling reaction at the aryl bromide position, and finally, esterification or etherification of the hydroxyl group. The development of such efficient and atom-economical synthetic routes is a major goal in contemporary organic chemistry.

The unique steric and electronic environment of the functional groups can also be harnessed to achieve high levels of regioselectivity and stereoselectivity in certain reactions. The development of new catalytic systems that can differentiate between the reactive sites of this molecule would be a significant advancement in synthetic methodology.

Strategic Intermediate in Target-Oriented Synthesis (Non-Pharmaceutical, Non-Agrochemical)

The strategic importance of This compound in organic synthesis lies in its potential to serve as a precursor for a variety of functional molecules. The presence of both a benzyl (B1604629) alcohol moiety and two distinct bromo-substituents—one on the aromatic ring and one on the methyl group—offers a platform for sequential and selective reactions. This allows for the controlled construction of complex molecular architectures.

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization through reactions such as esterification, amidation, or the formation of Schiff bases. The bromine atoms, particularly the benzylic bromide, are excellent leaving groups for nucleophilic substitution reactions. The aryl bromide can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

Potential Applications in Materials Science:

Given the reactivity of similar brominated aromatic compounds, This compound is a promising candidate for the synthesis of various non-pharmaceutical and non-agrochemical materials.

Functional Dyes and Chromophores: The core structure of this compound could be elaborated to create novel xanthene, triarylmethane, or other classes of dyes. The ortho-disubstituted pattern could be exploited to enforce specific conformations in the final dye molecule, potentially leading to unique photophysical properties such as aggregation-induced emission or solvatochromism. The synthesis would likely involve the reaction of the di-functionalized intermediate with substituted phenols or anilines.

Polymer Synthesis: The difunctional nature of This compound makes it a potential monomer for polymerization reactions. For instance, polycondensation with other difunctional monomers could lead to the formation of polyesters or polyethers with pendant bromine atoms, which could be further modified in post-polymerization functionalization steps.

Macrocycles and Supramolecular Chemistry: The strategic placement of reactive groups makes this compound an attractive building block for the synthesis of macrocycles. Intramolecular or intermolecular cyclization reactions could lead to the formation of unique host molecules for applications in molecular recognition and sensing.

While specific research detailing these applications for This compound is not currently available, the following table outlines the potential synthetic pathways based on its known reactivity.

| Target Material Class | Potential Synthetic Route | Key Reactions |

| Functional Dyes | Condensation with substituted phenols or anilines. | Friedel-Crafts alkylation, Nucleophilic aromatic substitution |

| Polymers | Polycondensation with diacids or diols. | Esterification, Williamson ether synthesis |

| Macrocycles | High-dilution intramolecular or intermolecular cyclization. | Nucleophilic substitution, Ring-closing metathesis |

Research Findings:

Detailed, peer-reviewed research findings specifically demonstrating the use of This compound as a strategic intermediate in the synthesis of non-pharmaceutical and non-agrochemical target molecules are limited in the public domain. However, the general principles of organic synthesis strongly support its potential in these areas. The compound is commercially available, indicating its utility in synthetic chemistry. Further research is needed to fully explore and document its applications in materials science.

Q & A

Q. What are the standard synthetic routes for (3-Bromo-2-(bromomethyl)phenyl)methanol, and how do reaction conditions influence yield and purity?

The compound is synthesized via bromination of benzyl alcohol derivatives. A common method involves N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator (e.g., AIBN) and solvents like CCl₄ or CHCl₃ at 60–80°C . Key factors affecting yield include:

- Temperature : Higher temperatures (>70°C) accelerate radical formation but may increase side reactions.

- Solvent polarity : Non-polar solvents favor selective bromination at the methyl position.

- Stoichiometry : Excess NBS (1.2–1.5 equiv) ensures complete conversion.

Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H NMR confirms the hydroxymethyl (–CH₂OH) and bromomethyl (–CH₂Br) groups via signals at δ 4.6–4.8 (broad, –OH) and δ 3.8–4.2 (–CH₂Br), respectively. ¹³C NMR distinguishes aromatic carbons (δ 120–140 ppm) and substituents .

- IR : Peaks at ~3400 cm⁻¹ (–OH stretch) and 600–650 cm⁻¹ (C–Br stretch) validate functional groups .

- GC-MS : Used to assess purity (>95%) and molecular ion ([M]⁺ at m/z 263.93) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact with brominated compounds .

- Ventilation : Use fume hoods to minimize inhalation of volatile byproducts (e.g., HBr).

- Waste disposal : Neutralize residual bromine with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize di-brominated byproducts during synthesis?

Di-bromination often occurs due to excess brominating agents or prolonged reaction times. Strategies include:

Q. How do structural modifications (e.g., fluorination) alter the reactivity of this compound in cross-coupling reactions?

Fluorination at the 2,6-positions (as in (3-Bromo-2,6-difluorophenyl)methanol) enhances electrophilicity at the bromomethyl group, accelerating Suzuki-Miyaura couplings. The electron-withdrawing fluorine atoms lower the LUMO energy, facilitating oxidative addition with Pd(0) catalysts . Contrastingly, methoxy groups (electron-donating) reduce reactivity, requiring stronger bases (e.g., Cs₂CO₃) .

Q. What strategies resolve discrepancies in reported biological activity data for derivatives of this compound?

Contradictions in antimicrobial or anticancer activity often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth for consistency).

- Solubility effects : Use DMSO concentrations <1% to avoid false negatives .

- Metabolic interference : Perform cytotoxicity assays (e.g., MTT) alongside target-specific tests (e.g., enzyme inhibition) to differentiate mechanisms .

Q. Which catalytic systems are most effective for C–C bond formation using this compound?

- Pd-based catalysts : Pd(PPh₃)₄ in THF with K₂CO₃ enables efficient cross-coupling with aryl boronic acids (Suzuki reaction) .

- Cu-mediated Ullmann coupling : Use CuI/L-proline in DMSO at 110°C for coupling with amines .

- Photoredox catalysis : Ru(bpy)₃²⁺ under blue light facilitates radical-based alkylation .

Q. How does the bromomethyl group influence the compound’s stability under acidic or basic conditions?

Q. Methodological Recommendations

- Synthetic optimization : Prioritize DoE (Design of Experiments) to map temperature/solvent interactions .

- Data validation : Cross-reference NMR with high-resolution MS to confirm molecular integrity .

- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.